molecular formula C7H15NO B7935343 2-Methoxymethyl-cyclopentylamine

2-Methoxymethyl-cyclopentylamine

Cat. No.: B7935343
M. Wt: 129.20 g/mol
InChI Key: VZBHNURRLOHCAS-UHFFFAOYSA-N
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Description

2-Methoxymethyl-cyclopentylamine is an organic compound with the molecular formula C7H15NO It is a cyclopentane derivative where a methoxymethyl group is attached to the cyclopentylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethyl-cyclopentylamine typically involves the reaction of cyclopentylamine with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Cyclopentylamine} + \text{Methoxymethyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-cyclopentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopentylamine derivatives.

Scientific Research Applications

2-Methoxymethyl-cyclopentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxymethyl-cyclopentylamine exerts its effects involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The cyclopentylamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Cyclopentylamine: A simpler analog without the methoxymethyl group.

    Methoxymethylamine: Lacks the cyclopentane ring structure.

    Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: 2-Methoxymethyl-cyclopentylamine is unique due to the presence of both the methoxymethyl group and the cyclopentylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(methoxymethyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHNURRLOHCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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